Ethinylestradiol-3-sulfate

Description

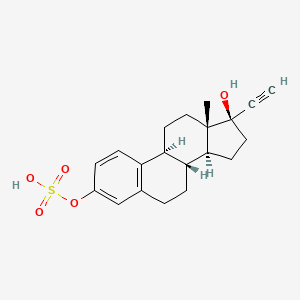

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O5S/c1-3-20(21)11-9-18-17-6-4-13-12-14(25-26(22,23)24)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21H,4,6,8-11H2,2H3,(H,22,23,24)/t16-,17-,18+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGIWVFFGMPRLM-SLHNCBLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80873219 | |

| Record name | Ethinylestradiol-3-sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24560-70-1 | |

| Record name | Ethynylestradiol 3-sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24560-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethinyl estradiol sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024560701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethinylestradiol-3-sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYNYLESTRADIOL 3-SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67P0FM71OZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Derivatization for Analytical Quantification:the Analysis of Ethinylestradiol 3 Sulfate in Biological Matrices Often Presents Challenges Due to Its High Polarity and Sometimes Low Concentrations. While the Sulfate Itself Can Be Detected, a Common Strategy Involves Derivatization to Improve Chromatographic Behavior and Enhance Detection Sensitivity, Especially in Mass Spectrometry.benchchem.com

Dansylation: A widely used technique is derivatization with dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride). oup.comnih.gov This reaction targets the phenolic hydroxyl group after the sulfate (B86663) has been chemically or enzymatically hydrolyzed to regenerate the parent ethinylestradiol. The dansyl group significantly enhances the ionization efficiency of the molecule in electrospray ionization (ESI) mass spectrometry, allowing for much lower limits of detection. oup.comnih.gov The process involves hydrolysis of the sulfate, extraction, and then reaction with dansyl chloride in a basic buffer. oup.com

Silylation: For analysis by gas chromatography-mass spectrometry (GC-MS), direct derivatization of estrogen sulfates can be achieved using silylating agents like a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS). researchgate.net An innovative aspect of this method is that it can simultaneously hydrolyze the sulfate ester and derivatize the resulting hydroxyl group to its trimethylsilyl (B98337) (TMS) ether in a single step, simplifying sample preparation. researchgate.net

Derivatization for Modulating Biological Activity:the Core Structure of Ethinylestradiol Can Be Modified at the 3 Position to Create Derivatives with Altered Pharmacokinetic Profiles or Novel Biological Functions. While Ethinylestradiol 3 Sulfate is Itself a Metabolite, Other Ester and Ether Linkages Can Be Formed to Create Prodrugs or Inhibitors.

Sulfonate Esters: Analogues such as ethinylestradiol sulfonate (EES), where the sulfate (B86663) is replaced by an alkylsulfonate (e.g., isopropylsulfonate), have been synthesized. wikipedia.org These compounds act as long-lasting oral prodrugs of ethinylestradiol, being slowly released from fatty tissues. wikipedia.org

Sulfamate (B1201201) Derivatives: The synthesis of sulfamate-based conjugates, such as those derived from amino acids, has been explored. researchgate.net These derivatives are of interest in the development of steroid sulfatase (STS) inhibitors. STS is the enzyme that converts inactive estrogen sulfates back to active estrogens, and its inhibition is a therapeutic strategy in hormone-dependent cancers.

Click Chemistry: Modern synthetic methods like copper-catalyzed azide-alkyne cycloaddition ("click chemistry") have been used to attach larger moieties to the ethinylestradiol scaffold. mdpi.comsemanticscholar.org For instance, the terminal alkyne of ethinylestradiol can react with an azide-containing molecule to form a stable triazole ring, linking the steroid to other functional units for applications in areas like targeted drug delivery or medical imaging. mdpi.com

Table 3: Summary of Derivatization Strategies and Applications

| Derivatization Reagent/Strategy | Target Functional Group | Purpose | Application |

|---|---|---|---|

| Dansyl Chloride | 3-OH (after hydrolysis) | Enhance ionization efficiency | LC-MS/MS bioanalysis oup.comnih.gov |

| BSTFA + TMCS | 3-Sulfate (direct) | Cleavage and silylation | GC-MS bioanalysis researchgate.net |

| Isopropylsulfonyl Chloride | 3-OH | Create long-acting prodrug | Pharmacokinetics research wikipedia.org |

| Sulfamoylation | 3-OH | Create enzyme inhibitors | Development of STS inhibitors researchgate.net |

| Azide-Alkyne "Click" Chemistry | 17-Ethynyl | Conjugate to other molecules | Synthesis of novel probes/drugs mdpi.comsemanticscholar.org |

Mechanistic Biotransformation and Enzyme Kinetics of Ethinylestradiol 3 Sulfate

Pathways of Ethinylestradiol-3-sulfate Formation: Sulfation of Ethinylestradiol

The formation of this compound is a significant pathway in the metabolism of ethinylestradiol, a synthetic estrogen widely used in oral contraceptives. This biotransformation occurs primarily through the process of sulfation, a phase II metabolic reaction that involves the transfer of a sulfonate group to the parent compound. This process is critical in regulating the bioavailability and activity of ethinylestradiol.

Role of Sulfotransferases (SULTs) in 3-O-Sulfation

The enzymatic catalysis of ethinylestradiol sulfation is carried out by a family of enzymes known as sulfotransferases (SULTs). These cytosolic enzymes facilitate the transfer of a sulfonate group from the universal donor molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the hydroxyl group of ethinylestradiol. The primary site of this sulfation on the ethinylestradiol molecule is the hydroxyl group at the C3 position of the steroid nucleus, leading to the formation of this compound.

Research has identified several SULT isoforms that are capable of sulfating ethinylestradiol, with SULT1E1 and SULT1A3 being among the most extensively studied. These isoforms exhibit distinct kinetic profiles for the 3-O-sulfation of ethinylestradiol.

SULT1E1, also known as estrogen sulfotransferase, demonstrates a high affinity for ethinylestradiol, with reported Km values in the nanomolar range. nih.gov This high affinity suggests that SULT1E1 is a key enzyme in the sulfation of ethinylestradiol at therapeutic concentrations. SULT1A3 also displays a high affinity for ethinylestradiol, with a Km value of 18.9 nM. nih.gov In contrast, other isoforms such as SULT1A1 and SULT2A1 exhibit a much lower affinity, with Km values in the micromolar range. nih.gov

The kinetics of ethinylestradiol sulfation in human liver and intestinal cytosol have been shown to be biphasic, indicating the involvement of both high-affinity, low-capacity and low-affinity, high-capacity enzymes. nih.gov

| SULT Isoform | Apparent Km for Ethinylestradiol |

|---|---|

| SULT1E1 | 6.7 nM |

| SULT1A3 | 18.9 nM |

| SULT1A1 | ≥ 230 nM |

| SULT2A1 | ≥ 230 nM |

Substrate specificity and enzyme inhibition studies have further elucidated the roles of different SULT isoforms in ethinylestradiol metabolism. SULT1E1 exhibits a high specificity for estrogens, including ethinylestradiol. nih.gov Inhibition studies have been instrumental in differentiating the activity of various SULT isoforms. For instance, at low concentrations of ethinylestradiol, its sulfation is potently inhibited by known SULT1E1 inhibitors. nih.gov

Furthermore, ethinylestradiol itself can act as an inhibitor of certain SULT isoforms. It has been shown to be a potent inhibitor of SULT1A1, with a Ki of 10 nM for the sulfation of other substrates. wikipedia.org This indicates the potential for drug-drug interactions involving ethinylestradiol and other compounds metabolized by SULT1A1.

Comparative Analysis of Sulfation Sites on the Steroid Nucleus

While the primary site of sulfation on the ethinylestradiol molecule is the 3-hydroxyl group, sulfation can also occur at the 17-hydroxyl group. However, the formation of this compound is the major pathway. A comparative pharmacokinetic study in women after intravenous and oral administration of this compound and ethinylestradiol-17-sulfate (B1195678) revealed significant differences in their disposition. nih.gov

This compound is cleared more rapidly from the systemic circulation compared to the 17-sulfate. nih.gov Moreover, the conversion of the 3-sulfate back to free ethinylestradiol is more substantial than that of the 17-sulfate. Following intravenous administration, 13.7% of this compound was converted to free ethinylestradiol, whereas only 3.4% of the 17-sulfate was converted. nih.gov After oral administration, these conversion rates were 20.7% and 11.4%, respectively. nih.gov These findings underscore the greater metabolic importance of the 3-sulfation pathway.

| Sulfate (B86663) Conjugate | Conversion to Free Ethinylestradiol (Intravenous) | Conversion to Free Ethinylestradiol (Oral) |

|---|---|---|

| This compound | 13.7% | 20.7% |

| Ethinylestradiol-17-sulfate | 3.4% | 11.4% |

Deconjugation and Hydrolytic Biotransformation of this compound

Steroid Sulfatase-Mediated Hydrolysis and Regeneration of Ethinylestradiol

The hydrolysis of this compound back to ethinylestradiol is catalyzed by the enzyme steroid sulfatase (STS). wikipedia.org This enzyme is widely distributed in various tissues and is responsible for cleaving the sulfate group from a range of steroid sulfates. The regeneration of ethinylestradiol from its 3-sulfate conjugate contributes to the enterohepatic circulation of the drug, potentially prolonging its biological effects. Studies have shown that a significant percentage of circulating ethinylestradiol can be derived from the hydrolysis of its sulfate conjugate. wikipedia.org The conversion rate of this compound back to ethinylestradiol has been estimated to be between 14% and 21%. wikipedia.org This reversible metabolism suggests that this compound may act as a circulating reservoir for the active hormone. wikipedia.org

Enzymatic Characteristics and Tissue Distribution of Steroid Sulfatase

The hydrolysis of this compound back to its active parent compound, ethinylestradiol, is catalyzed by the enzyme steroid sulfatase (STS), also known as steryl-sulfatase or arylsulfatase C. nih.govwikipedia.org STS is a membrane-bound protein located in the endoplasmic reticulum where it exists as a homodimer. wikipedia.orgnih.gov For its catalytic function, STS requires a unique post-translational modification where a specific cysteine residue in the active site is converted to Cα-formylglycine (FGly). nih.govbioscientifica.com This modification is essential for the enzyme's hydrolytic activity. Additionally, calcium (Ca2+) is a required cofactor for the enzyme. nih.govgenecards.org

Steroid sulfatase has a widespread distribution throughout the human body, indicating its broad physiological importance. oup.com It is found in significant amounts in the placenta. nih.gov Other tissues and organs expressing STS include the liver, adrenal glands, ovaries, testes, endometrium, prostate, skin, brain, bone, and breast tissue. oup.com This ubiquitous presence, even in small quantities, allows for the reactivation of sulfated steroids like this compound in various target tissues. oup.com

| Tissue/Organ | Cellular Localization | Significance |

|---|---|---|

| Placenta | Endoplasmic Reticulum | Richest source of STS, crucial for fetal-maternal steroid metabolism. nih.govmhmedical.com |

| Liver | Endoplasmic Reticulum | Plays a role in the first-pass metabolism and systemic clearance of sulfated steroids. oup.com |

| Breast Tissue | Endoplasmic Reticulum | Implicated in local estrogen production in hormone-dependent cancers. oup.com |

| Brain | Endoplasmic Reticulum | Involved in the local synthesis of active neurosteroids. oup.com |

| Skin | Endoplasmic Reticulum (e.g., dermal papilla of hair follicles) | Contributes to local androgen and estrogen action. oup.com |

| Endometrium | Endoplasmic Reticulum | Regulates local estrogen availability. oup.com |

Kinetic Studies of this compound Hydrolysis

In baboons, a species considered a suitable animal model for this metabolic pathway, intravenous administration of the 3-sulfate resulted in the area under the plasma level curve (AUC) of ethinylestradiol being approximately 8% of the total AUC for both ethinylestradiol and its sulfate metabolites. nih.govnih.gov Despite this conversion, the similar elimination half-lives of free ethinylestradiol and its sulfated conjugates have led to the suggestion that these sulfates are not major slow-release reservoirs for the parent drug. nih.gov

| Administration Route | Species | Conversion Percentage | Reference |

|---|---|---|---|

| Intravenous | Human | 13.7% | nih.gov |

| Oral | Human | 20.7% | nih.gov |

| Not Specified (Circulating) | Human | 14% - 21% | wikipedia.org |

| Intravenous | Baboon | ~8% (based on AUC) | nih.gov |

Factors Influencing Deconjugation Rates (e.g., pH, cofactors)

The rate of hydrolysis of this compound is influenced by several factors that affect the activity of steroid sulfatase.

pH: The enzyme exhibits optimal activity at a neutral to slightly alkaline pH. Studies have determined the pH optimum for STS to be between 7.0 and 7.5. nih.govaacrjournals.org

Cofactors: As a member of the sulfatase family, STS requires the post-translational modification of a cysteine residue to formylglycine (FGly) to create its active site. nih.govbioscientifica.com This conversion is carried out by sulfatase-modifying factors (SUMF). bioscientifica.com Additionally, STS activity is dependent on the presence of calcium ions (Ca2+). nih.govgenecards.org

Inhibitors: The activity of STS can be inhibited by various compounds. Phosphate ions, for example, act as a mixed inhibitor, both increasing the Michaelis constant (Km) and decreasing the maximum velocity (Vmax) of the enzyme. nih.gov Potent irreversible inhibitors, often based on an aryl sulfamate (B1201201) ester pharmacophore, have also been developed. oup.combioscientifica.com

Biological Modulators: The expression and activity of STS can be regulated by endogenous signaling molecules. Inflammatory cytokines, such as tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6), have been shown to increase STS activity. bioscientifica.comoup.com Certain steroids, including estrogens and some progestins, can also modulate the enzyme's activity. bioscientifica.comoup.com

Interconversion with Glucuronide Metabolites of Ethinylestradiol

In addition to sulfation, another major metabolic pathway for ethinylestradiol is glucuronidation. There is a dynamic interplay between the sulfated and glucuronidated metabolites of ethinylestradiol.

Glucuronidation Pathways and UGT Isoforms (e.g., UGT1A1, UGT1A4)

The conjugation of ethinylestradiol with glucuronic acid is catalyzed by UDP-glucuronosyltransferases (UGTs). The primary isoform responsible for the glucuronidation of ethinylestradiol in the liver is UGT1A1. nih.govnih.gov This enzyme, also known as the bilirubin-UGT, specifically catalyzes the formation of ethinylestradiol-3-glucuronide. nih.govmedlineplus.gov While UGT1A1 is the main contributor, other isoforms such as UGT1A4 may also play a role. clinpgx.org Kinetic studies of ethinylestradiol-3-glucuronidation by UGT1A1 have shown a sigmoidal profile, suggesting complex binding within the enzyme's active site, which is likely shared with its endogenous substrate, estradiol (B170435). nih.gov

Reciprocal Metabolic Dynamics between Sulfates and Glucuronides

Following oral administration of ethinylestradiol, both the 3-sulfate and the 3-glucuronide are important circulating metabolites. nih.gov The metabolic dynamics between these conjugates are complex. While both are subject to deconjugation, the rates can differ.

A key aspect of their interaction occurs at the level of cellular transport. The multidrug resistance-associated proteins MRP2 and MRP3 are responsible for the efflux of ethinylestradiol-3-glucuronide from cells. nih.gov Interestingly, this compound is not transported by these proteins. nih.gov However, this compound acts as an allosteric stimulator of MRP2- and MRP3-mediated transport of ethinylestradiol-3-glucuronide, increasing the apparent transport affinity for the glucuronide conjugate. nih.gov This stimulation is not reciprocal; the glucuronide metabolite does not affect the sulfate's interaction with the transporters. nih.gov This one-way interaction suggests that the presence of this compound can enhance the elimination of ethinylestradiol-3-glucuronide from cells.

Pharmacokinetic and Pharmacodynamic Principles: Mechanistic Insights from Preclinical Models

Absorption and Distribution Mechanisms in Animal Models

The absorption and subsequent distribution of Ethinylestradiol-3-sulfate are complex processes influenced by first-pass metabolism and specific transport proteins. Animal models, such as the baboon, have been identified as appropriate for studying the metabolism of ethinyl estrogens. nih.gov

Following oral administration, ethinylestradiol is well-absorbed but undergoes a significant first-pass effect, primarily in the gut wall and liver, where it is metabolized. nih.govtga.gov.au A primary metabolic pathway is sulfation, leading to the formation of this compound, which becomes a major circulating metabolite of ethinylestradiol. nih.gov Once in circulation, distribution occurs throughout the body, with notable accumulation in adipose tissue. glowm.com Studies in Wistar rats have demonstrated that after intragastric administration, the concentration of estradiol (B170435) in the liver can be 20 times higher than after intravenous administration for equivalent plasma concentrations. inchem.org

Due to their limited cell membrane permeability, the distribution and excretion of sulfate (B86663) and glucuronide drug metabolites are dependent on transport proteins. frontiersin.org The movement of these conjugates across cellular barriers is facilitated by two major superfamilies of transporters: the ATP-binding cassette (ABC) transporters and the solute carrier (SLC) family. oup.com

Hepatic uptake of this compound from the blood is an active, temperature-dependent process mediated by several uptake transporters. nih.gov In vitro studies using human embryonic kidney cells have identified the organic anion transporting polypeptides OATP1B1 and OATP2B1, as well as the Na+/taurocholate-cotransporting polypeptide (NTCP), as key transporters involved in the hepatic uptake of this compound. nih.gov Conversely, efflux from the hepatocytes into bile is managed by efflux transporters, with studies identifying the breast cancer resistance protein (BCRP) as a primary transporter for this compound. nih.gov

| Transporter | Function | Location | Kinetic Parameter (Km) | Source |

|---|---|---|---|---|

| OATP1B1 | Uptake | Hepatocyte (Basolateral) | 87 nM and 141 µM (biphasic) | nih.gov |

| OATP2B1 | Uptake | Hepatocyte (Basolateral) | 10.7 µM | nih.gov |

| NTCP | Uptake | Hepatocyte (Basolateral) | 2.6 µM | nih.gov |

| BCRP | Efflux | Hepatocyte (Canalicular) | 2.9 µM and 307 µM (biphasic) | nih.gov |

The baboon has been established as a suitable animal model for the clinical pharmacology of ethinylestradiol and its sulfates due to similarities in pharmacokinetic parameters with humans. nih.gov Following intravenous administration of ethinylestradiol in baboons, this compound is a major circulating metabolite. nih.gov

The hypothesis that sulfate conjugates act as a slow-release reservoir for the parent compound, ethinylestradiol, has been challenged by findings in baboons. nih.gov Studies have shown that the elimination half-lives of free ethinylestradiol and its sulfoconjugates are quite similar, ranging from 8.8 to 11.2 hours, which does not support the concept of a long-lasting reservoir. nih.govnih.gov In these primate models, administration of estrogens led to observable physiological effects, such as moderate sustained turgescence of the sex skin, confirming systemic estrogenic stimulation. ahajournals.org

| Compound | Parameter | Value | Source |

|---|---|---|---|

| Ethinylestradiol (EE2) | Elimination Half-Life | 8.8 to 11.2 hours | nih.gov |

| Ethinylestradiol Sulfates | Elimination Half-Life | 8.8 to 11.2 hours | nih.gov |

| EE2 (Oral) | Bioavailability | ~60% | nih.gov |

| EE2-3-Sulfate (IV) | Conversion to free EE2 | ~8% of total AUC | nih.gov |

Elimination and Excretion Pathways in Animal Models

The elimination of ethinylestradiol and its metabolites occurs through both renal and fecal routes. drugbank.com The primary forms excreted are sulfate and glucuronide conjugates. glowm.cominchem.org

Biliary excretion is a key pathway for the elimination of ethinylestradiol conjugates. drugbank.com In rats, studies have shown that after intravenous administration of radiolabeled ethinylestradiol, approximately 12% of the dose appears in the bile as ethinylestradiol glucuronide. nih.gov The hepatic transport systems, involving uptake transporters like OATPs and efflux transporters like BCRP, are crucial for this process of moving this compound from the blood into the bile. nih.gov In rats, treatment with ethinylestradiol can also impact the synthesis of bile salts. tno.nl Ultimately, the kidneys are a principal route for the elimination of ethinylestradiol metabolites from the body. tga.gov.au

Mechanistic Pharmacodynamic Studies in Animal Models

Mechanistic studies in various animal models have shed light on the pharmacodynamic effects of ethinylestradiol and its sulfate conjugate. Ethinylestradiol acts by mimicking the effects of endogenous estrogen. glowm.com

In a notable preclinical study using a large animal model (Yucatan swine), this compound demonstrated significant therapeutic potential in the context of polytrauma. nih.gov In a model of combined traumatic brain injury and hemorrhagic shock, the administration of this compound was shown to significantly increase survival and promote a more rapid restoration of cardiovascular homeostasis compared to a placebo. nih.gov This suggests a protective mechanism of action on the cardiovascular system under severe physiological stress. nih.gov

Other studies in animal models have explored its effects on hormone-sensitive tissues and pathways. For instance, ethinylestradiol has been shown to inhibit 5-alpha reductase in epididymal tissue, which can lower testosterone (B1683101) levels. pediatricendocrinologynj.com In certain animal models, it has demonstrated a protective effect against breast cancer, an effect that mimics the anti-tumor properties of pregnancy. pediatricendocrinologynj.com In baboons fed an atherogenic diet, however, estrogen replacement with ethinylestradiol did not significantly alter the development of atherosclerotic lesions within a two-year study period. ahajournals.org

| Outcome Measure | EE-3-SO4 Group | Placebo Group | Source |

|---|---|---|---|

| Survival to 295 min | 90.3% (28/31) | 72.7% (24/33) | nih.gov |

| Cardiovascular Effect | More rapid restoration of pulse pressure | Slower restoration | nih.gov |

Rapid Non-Genomic Signaling and Cellular Responses

This compound (EE-3-SO4), a synthetic, water-soluble estrogen, demonstrates rapid, non-genomic signaling effects that are crucial for its protective actions, particularly in the context of trauma and hemorrhage. These effects are initiated by the binding of EE-3-SO4 to estrogen receptors (ERs), including those located on the cell surface, which triggers a cascade of intracellular events independent of gene transcription. researchgate.netnih.govbiochemia-medica.com Studies in animal models of hemorrhagic shock have shown that the beneficial effects of EE-3-SO4 manifest within a short 30-minute window, affirming the non-genomic nature of these responses. researchgate.netnih.gov The specificity of these actions is confirmed by the use of ER antagonists, which block the observed effects. researchgate.netnih.gov

Non-genomic estrogen signaling can involve the activation of various protein-kinase cascades, mobilization of intracellular calcium, and the stimulation of adenylate cyclase activity. biochemia-medica.com For instance, estrogens can interact with membrane-associated ERs to activate pathways like the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/ERK pathways. wikipedia.org These rapid signaling events can ultimately lead to changes in gene expression through the phosphorylation of transcription factors, but the initial responses are independent of the genome. biochemia-medica.com

In preclinical models of severe hemorrhage, EE-3-SO4 has been shown to improve cardiovascular performance, reduce apoptosis and proinflammatory responses, and modulate nitric oxide production. researchgate.netnih.gov These rapid cellular responses underscore the potential of EE-3-SO4 as an intervention in critical care scenarios where immediate action is required. nih.gov

Preclinical studies have highlighted the ability of this compound (EE-3-SO4) to activate critical cell survival pathways. This is a key mechanism underlying its protective effects observed in models of severe hemorrhage and traumatic brain injury. researchgate.netfrontiersin.org The activation of these pathways is a rapid, non-genomic response mediated through estrogen receptors (ERs). researchgate.netnih.gov

One of the primary pathways implicated in estrogen-mediated cell survival is the phosphoinositide 3-kinase (PI3K)/Akt pathway. frontiersin.org Activation of this pro-survival signaling cascade can lead to increased cell differentiation and growth. frontiersin.org Estrogens, including compounds like EE-3-SO4, can also enhance the expression of anti-apoptotic molecules and various growth factors, further promoting cell survival. frontiersin.org

In the context of neuroprotection, rapid non-genomic signaling by estrogens has been shown to upregulate the PI3K/Akt pathway, contributing to neuronal survival. frontiersin.org Furthermore, estrogens can enhance antioxidant activity and induce DNA repair mechanisms, both of which are vital for mitigating cellular damage and promoting survival in the face of oxidative stress. frontiersin.org

The activation of these cell survival pathways by EE-3-SO4 is a crucial component of its therapeutic potential, contributing to improved outcomes in preclinical models of critical injury. researchgate.net

This compound (EE-3-SO4) has been shown in preclinical models to significantly modulate apoptosis and pro-inflammatory responses, contributing to its protective effects in conditions such as hemorrhagic shock. researchgate.netnih.gov These actions are rapid and consistent with non-genomic signaling through estrogen receptors (ERs). researchgate.netnih.gov

In a rat model of trauma-hemorrhage, administration of EE-3-SO4 led to a dramatic reduction in the levels of apoptosis. researchgate.netnih.gov This anti-apoptotic effect is crucial for preserving tissue integrity and function in the face of hypoxic and hypovolemic insults. nih.gov The mechanism involves the inhibition of pro-apoptotic signaling pathways. frontiersin.org For instance, estrogens can inhibit the subcellular trafficking of p38α, a key component in the activation of pro-apoptotic signals. frontiersin.org

Simultaneously, EE-3-SO4 effectively curtails pro-inflammatory responses. Studies have demonstrated a significant reduction in the activation of nuclear factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of many pro-inflammatory genes. researchgate.netnih.gov This leads to a decrease in the production of pro-inflammatory cytokines. frontiersin.org For example, in murine microglial cells, 17β-estradiol has been shown to decrease the production of pro-inflammatory mediators like nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2. oup.com

The modulation of these critical cellular processes by EE-3-SO4 highlights its potential to mitigate the damaging consequences of severe physiological stress. nih.gov

This compound (EE-3-SO4) has been shown to positively influence mitochondrial function and bioenergetics, which is a key aspect of its protective mechanisms. researchgate.net In preclinical models of hemorrhagic shock, one of the proposed mechanisms of action for EE-3-SO4 is the increased activity of mitochondrial respiratory complexes in the myocardium. researchgate.net This enhancement of mitochondrial function is critical for maintaining cellular energy production, particularly in tissues with high energy demands like the heart.

Estrogens, in general, are known to have significant effects on mitochondria. They can enhance mitochondrial biogenesis and sustain the capacity for mitochondrial energy transduction. nih.govnih.gov This is achieved in part by modulating the expression of genes related to mitochondrial biogenesis and through direct signaling mechanisms. aimspress.com Estrogen-induced signaling pathways can converge on the mitochondria to boost their function, promoting aerobic glycolysis coupled with the citric acid cycle for efficient ATP generation. nih.gov

Furthermore, estrogen receptor-β (ERβ) has been found to localize to mitochondria, where it can influence bioenergetics and anti-apoptotic signaling. nih.gov This suggests a direct role for estrogen receptors within the mitochondria in mediating the effects of estrogens on cellular metabolism. In the context of the brain, estrogens have been shown to increase the expression and activity of proteins required for oxidative phosphorylation and electron transfer, leading to optimized glucose metabolism. nih.gov

The ability of EE-3-SO4 to enhance mitochondrial respiratory complex activity underscores its potential to support cellular energetic-s during periods of intense physiological stress. researchgate.net

Genomic Signaling and Gene Expression Modulation in Specific Tissues (e.g., in vitro or animal organ cultures)

While rapid non-genomic effects are prominent, this compound (EE-3-SO4) also engages in genomic signaling, leading to the modulation of gene expression in specific tissues. This classical pathway involves the binding of estrogens to intracellular estrogen receptors (ERs), which then act as transcription factors to regulate the expression of target genes. biochemia-medica.comwikipedia.org

In the ovine fetal hypothalamus, for instance, E2S has been shown to induce significant changes in the mRNA expression of agouti-related peptide (AGRP) and neuropeptide Y (NPY), both of which are involved in neuroendocrine pathways. nih.gov It also influenced the expression of genes such as hypoxia-inducible factor 1-alpha (HIF1A), aryl hydrocarbon receptor nuclear translocator 2 (ARNT2), and transforming growth factor-beta 1 (TGFB1). nih.gov This demonstrates the ability of E2S to directly alter gene expression in the central nervous system.

Estrogen signaling, in general, can modulate a wide array of genes. For example, in the context of inflammation, estrogens can regulate the expression of cytokines. In human and mouse/rat monocyte-macrophage-like cells, 17β-estradiol has been shown to increase the secretion of interleukin-1β (IL-1β) at certain concentrations. oup.com Conversely, in human vascular smooth muscle cells, both 17β-estradiol and estrone (B1671321) sulfate have been found to inhibit the mRNA expression of platelet-derived growth factor-A, IL-1, and interleukin-6. oup.com

Comparative Pharmacokinetic/Pharmacodynamic Profiles of this compound and Related Estrogens in Animal Systems

Studies in animal models, particularly the baboon, have provided valuable insights into the comparative pharmacokinetics of this compound (EE-3-SO4) and its parent compound, ethinylestradiol (EE2), as well as other related estrogen sulfates. nih.gov The baboon has been established as a suitable animal model for studying the metabolism of ethinyl estrogens. nih.gov

After intravenous administration of EE2 to baboons, EE-3-SO4 and ethinylestradiol-3,17-disulfate emerge as the major circulating metabolites. nih.gov This highlights the significance of sulfation as a key metabolic pathway for EE2. When administered intravenously, both EE2 and its three sulfate conjugates (including EE-3-SO4) exhibit two-compartment open-model kinetics. nih.gov The elimination phase half-lives for all four compounds are similar, ranging from 8.8 to 11.2 hours. nih.gov

The bioavailability of orally administered EE2 is approximately 60%, indicating a substantial first-pass effect, where a significant portion of the drug is metabolized in the liver and gut wall before reaching systemic circulation. nih.gov After oral administration of EE2, the 3-glucuronide and, in some cases, the 3,17-diglucuronide also become important metabolites in addition to the sulfates. nih.gov

When EE-3-SO4 is administered intravenously, a portion of it is converted back to EE2. The area under the plasma level curve (AUC) of EE2 resulting from intravenous EE-3-SO4 administration is about 8% of the total AUC for both EE2 and its sulfates. nih.gov This demonstrates that EE-3-SO4 can act as a pro-drug, releasing the more active EE2 into circulation.

The table below summarizes some of the key pharmacokinetic parameters of EE2 and its sulfates in the baboon model.

| Compound | Administration Route | Key Findings |

| Ethinylestradiol (EE2) | Intravenous | Major circulating metabolites are EE-3-SO4 and EE-3,17-disulfate. |

| Ethinylestradiol (EE2) | Oral | Bioavailability is ~60% due to first-pass effect. Major metabolites include 3-glucuronide and 3,17-diglucuronide in addition to sulfates. |

| This compound (EE-3-SO4) | Intravenous | Exhibits two-compartment open-model kinetics. Elimination half-life is similar to EE2. Acts as a pro-drug, with ~8% conversion to EE2. |

| Ethinylestradiol sulfates (general) | Intravenous | Elimination half-lives range from 8.8 to 11.2 hours. |

Cutting Edge Analytical Approaches for Ethinylestradiol 3 Sulfate Quantification in Research Matrices

Advanced Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for the analysis of ethinylestradiol-3-sulfate, providing the necessary separation from interfering components within a sample matrix before quantification. The choice of technique is dictated by the required sensitivity, the complexity of the matrix, and the specific research question.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of steroid conjugates, including this compound. nih.gov This technique offers unparalleled sensitivity and selectivity, allowing for the detection of trace levels of the compound in complex samples like plasma, urine, and wastewater. nih.govpsu.eduresearchgate.net The high specificity of LC-MS/MS arises from the ability to separate analytes chromatographically and then differentiate them based on their unique mass-to-charge ratio (m/z) and fragmentation patterns. researchgate.net For sulfated steroids, LC-MS/MS methods are often developed for simultaneous analysis of multiple free and conjugated forms. psu.eduresearchgate.net

The performance of an LC-MS/MS method is highly dependent on the optimization of mass spectrometric parameters. Electrospray ionization (ESI) is the most common ionization technique for this class of compounds. spectroscopyonline.com For sulfated estrogens like this compound, ESI in the negative ion mode is particularly effective because the sulfate (B86663) group readily loses a proton to form a negatively charged molecular ion [M-H]⁻, enhancing ionization efficiency and signal intensity. researchgate.net

Quantification is typically performed using Multiple Reaction Monitoring (MRM), which involves selecting the precursor ion (the molecular ion of EE2-3S) and then monitoring for specific product ions generated through collision-induced dissociation (CID). This two-stage mass filtering significantly reduces background noise and enhances selectivity. nih.govijrpr.com The optimization process involves infusing a standard solution of the analyte to determine the optimal cone voltage and collision energy that produce the most stable and abundant precursor-to-product ion transitions. spectroscopyonline.comnih.gov While specific transitions for this compound are established during method development, a representative MRM transition would be m/z 375.1 → 295.1, corresponding to the loss of the sulfo group (SO₃).

Table 1: Example of Optimized Mass Spectrometry Parameters for Estrogen Analysis

| Parameter | Setting | Purpose |

| Ionization Mode | Negative Electrospray (ESI⁻) | Optimal for sulfated compounds, promoting the formation of [M-H]⁻ ions. researchgate.net |

| Capillary Voltage | 3000-4000 V | Optimizes the spray and desolvation process for efficient ion generation. spectroscopyonline.com |

| Source Temperature | 300-600 °C | Aids in the desolvation of droplets to release gas-phase ions. nih.govlcms.cz |

| MRM Transition | Analyte-specific (e.g., precursor ion → product ion) | Provides high selectivity and sensitivity by monitoring a specific fragmentation pathway. nih.gov |

| Collision Energy | Analyte-specific (e.g., 15-40 eV) | Optimized to yield the most abundant and stable product ions for quantification. nih.govnih.gov |

| Dwell Time | 50-200 ms | The time spent monitoring a specific MRM transition, balanced for sensitivity and chromatographic peak definition. |

To ensure the highest accuracy and precision, stable isotope-labeled internal standards (SIL-IS) are indispensable in quantitative LC-MS/MS bioanalysis. nih.govscispace.com A SIL-IS, such as deuterium-labeled ethinylestradiol (e.g., ethinylestradiol-d4) or, ideally, this compound-d4, is chemically identical to the analyte but has a higher mass. psu.eduwalshmedicalmedia.comresearchgate.net

The SIL-IS is added to the sample at the beginning of the preparation process. nih.gov Because it behaves identically to the target analyte during extraction, chromatography, and ionization, it effectively corrects for any analyte loss during sample workup and compensates for matrix-induced ion suppression or enhancement in the MS source. scispace.com Quantification is based on the ratio of the analyte's response to the SIL-IS's response, which remains constant even if the absolute signal intensity fluctuates. psu.edu This approach dramatically improves method robustness, accuracy, and reproducibility. researchgate.net The use of a SIL-IS is considered a requirement for definitive, high-quality quantitative assays. scispace.com

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for steroid analysis. However, due to the high polarity and low volatility of sulfated steroids like this compound, direct analysis is not possible. repositorioinstitucional.mx Therefore, a chemical derivatization step is mandatory to increase the analyte's volatility and thermal stability. nih.govresearchgate.net

The analytical procedure typically involves two key steps prior to GC-MS analysis:

Hydrolysis: The sulfate group is cleaved, usually through enzymatic (sulfatase) or acidic hydrolysis, to convert this compound back to its parent compound, ethinylestradiol. researchgate.net

Derivatization: The hydroxyl groups of the resulting ethinylestradiol are then derivatized. Silylation is the most common approach, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), to form trimethylsilyl (B98337) (TMS) ethers. repositorioinstitucional.mxresearchgate.net This process masks the polar functional groups, making the molecule suitable for GC analysis.

The resulting TMS-derivatized ethinylestradiol can be readily separated and quantified by GC-MS or GC-MS/MS, which provides excellent sensitivity and selectivity. researchgate.net Molecular ions of the derivatives are often the most abundant peaks and are used for quantification to ensure specificity. researchgate.net

High-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence (FLD) detection can also be used for the analysis of this compound, though these methods are generally less sensitive than MS-based techniques. mdpi.com

HPLC-UV: Ethinylestradiol and its conjugates possess a phenolic A-ring, which allows for UV detection, typically around 280 nm. scribd.com However, the sensitivity of UV detection is often insufficient for the low concentrations found in many biological and environmental samples. encyclopedia.pubresearchgate.net

HPLC-FLD: Fluorescence detection offers significantly higher sensitivity and selectivity compared to UV detection for naturally fluorescent compounds. mdpi.comresearchgate.net Ethinylestradiol exhibits native fluorescence (excitation ~285 nm, emission ~310 nm). researchgate.netresearchgate.net To further enhance sensitivity, derivatization with a fluorescent tag, such as dansyl chloride, can be employed. lcms.cz This approach requires hydrolysis of the sulfate conjugate to ethinylestradiol before the derivatization reaction. nih.gov The resulting dansylated product can be detected at extremely low levels. lcms.cznii.ac.jp

While LC-MS/MS remains the preferred method, HPLC-FLD after derivatization can be a viable alternative when MS instrumentation is unavailable, offering detection limits in the low ng/mL to pg/mL range. lcms.czencyclopedia.pub

Table 2: Comparison of Typical Detection Limits for Ethinylestradiol

| Analytical Method | Typical Limit of Quantification (LOQ) | Notes |

| HPLC-UV | > 1.0 ng/mL | Limited sensitivity for trace analysis. |

| HPLC-FLD (Native) | ~0.65 ng/mL | More sensitive than UV but may still be insufficient for some matrices. encyclopedia.pubresearchgate.net |

| HPLC-FLD (with Derivatization) | 7.4 ng/L - 20 ng/mL | Derivatization significantly improves sensitivity. encyclopedia.pubnii.ac.jp |

| LC-MS/MS | 0.02 ng/L - 5 pg/mL | The most sensitive technique, suitable for ultra-trace quantification. psu.eduwaters.comthermofisher.comrsc.org |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High Sensitivity and Selectivity

Sample Preparation and Extraction Methodologies for Diverse Research Matrices

Effective sample preparation is a critical prerequisite for reliable quantification, aiming to isolate this compound from interfering matrix components, concentrate the analyte, and transfer it into a solvent compatible with the analytical instrument. nih.govnih.gov

Solid-Phase Extraction (SPE) is the most widely used technique for cleaning up and concentrating estrogens and their conjugates from various matrices, including plasma, urine, and water. nih.govpsu.edu It offers advantages over traditional liquid-liquid extraction (LLE) such as higher selectivity, lower solvent consumption, and easier automation. nih.gov

Reversed-Phase SPE: C18 and polymeric sorbents like Oasis HLB are commonly used. psu.edu The sample is loaded under aqueous conditions, interfering polar compounds are washed away, and the retained analyte is then eluted with an organic solvent like methanol (B129727) or acetonitrile (B52724).

Mixed-Mode SPE: Sorbents with both reversed-phase and ion-exchange properties (e.g., SOLA SCX) can provide superior cleanup by utilizing multiple retention mechanisms. thermofisher.comthermofisher.com This is particularly effective for removing complex matrix interferences in plasma samples. thermofisher.com

Liquid-Liquid Extraction (LLE) is another established technique. It involves partitioning the analyte between the aqueous sample and an immiscible organic solvent (e.g., tert-butyl methyl ether). walshmedicalmedia.com While effective, it can be more labor-intensive and consume larger volumes of organic solvents compared to SPE. nih.gov

For biological samples like plasma or tissue, a protein precipitation step (e.g., using acetonitrile or methanol) is often performed prior to SPE or LLE to remove the bulk of proteins. nih.govscribd.comacs.org For conjugated steroids in urine, an enzymatic hydrolysis step may be included if the goal is to measure the total (free + conjugated) concentration of the parent steroid. researchgate.net

Table 3: Overview of Sample Preparation Methods for Estrogens in Research Matrices

| Matrix | Preparation Technique | Key Steps | Reported Recovery | Citations |

| Plasma/Serum | Protein Precipitation + SPE | 1. Add acetonitrile to precipitate proteins. 2. Centrifuge and collect supernatant. 3. Dilute and load onto SPE cartridge (e.g., C18, SCX). 4. Wash and elute. | 88-91% | nih.govthermofisher.com |

| Liquid-Liquid Extraction (LLE) | 1. Add buffer and internal standard. 2. Extract with an organic solvent (e.g., 1-chlorobutane (B31608) or TBME). 3. Evaporate organic phase. | Variable, often followed by derivatization. | walshmedicalmedia.com | |

| Urine | SPE (Direct or after dilution) | 1. Centrifuge sample. 2. Dilute with buffer. 3. Perform SPE on a C18 or polymeric sorbent. | >91% | nih.gov |

| Wastewater/Surface Water | SPE | 1. Filter water sample. 2. Load large volume (e.g., 500 mL) onto SPE cartridge (e.g., Oasis HLB). 3. Wash and elute with methanol. | 62-102% | psu.eduresearchgate.netresearchgate.net |

| Tissue | Homogenization + Extraction | 1. Homogenize tissue in buffer. 2. Extract with organic solvent (e.g., diethyl ether, acetonitrile). 3. Evaporate and reconstitute. | Matrix-dependent. | scribd.com |

Solid-Phase Extraction (SPE) Optimization

Solid-phase extraction (SPE) is a cornerstone for the pre-concentration and purification of this compound from various sample matrices prior to instrumental analysis. psu.edunih.gov The optimization of SPE parameters is crucial for achieving high recovery rates and minimizing matrix interference.

Researchers have successfully utilized various SPE cartridges, with Oasis HLB and C18 cartridges being common choices. psu.eduresearchgate.net The selection of the sorbent material is critical; for instance, a study on the simultaneous extraction of estrogens and their metabolites from milk employed a tandem arrangement of hydrophilic-lipophilic balance (HLB) and amine-functionalized sorbents to effectively retain both free and conjugated forms. nih.gov This approach achieved recoveries ranging from 62% to 112% for seven different conjugated metabolites, including sulfated estrogens. nih.gov

The optimization process typically involves adjusting the sample pH, the type and volume of conditioning and elution solvents, and the sample loading volume. For instance, in the analysis of surface waters, a 500 mL sample volume was pre-concentrated, and elution with 5 mL of methanol was found to be optimal. psu.edu In another method for analyzing estrogens in water, samples were acidified to pH 3 before being loaded onto a C18 cartridge. researchgate.net A novel SPE method using chemically modified carbon cryogel as an adsorbent reported high recovery values of 82-95% after optimizing parameters such as adsorbent mass, sample pH, and elution solvent. shd-pub.org.rs

A key strategy to improve sensitivity and specificity, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, involves a derivatization step. Dansyl chloride is frequently used to derivatize ethinyl estradiol (B170435), enhancing its ionization efficiency. thermofisher.comthermofisher.com One method involved an initial SPE extraction using a mixed-mode cation exchange (SCX) cartridge, followed by derivatization, and then a second SPE clean-up step to remove excess derivatization reagents. thermofisher.com

The following table summarizes key findings from various studies on SPE optimization for estrogen analysis, including ethinylestradiol conjugates.

| Matrix | SPE Sorbent | Key Optimization Parameters | Recovery Rate | Reference |

| Surface Water | Oasis HLB | 500 mL sample volume, elution with 5 mL methanol. | Not specified for EE2-3S individually, but method achieved LOD of 0.02 ng/L for EE2. | psu.edu |

| Milk | Tandem Oasis HLB and amine-functionalized cartridges | Optimized solvent systems for SPE and LC-MS/MS. | 62% - 112% for seven conjugated metabolites. | nih.gov |

| Water | SampliQ C-18 | Acidification of sample to pH 3. | 41% for EE2 (as a proxy for its conjugates). | researchgate.net |

| Human Plasma | SOLA SCX (mixed-mode cation exchange) | Two-step SPE with intermediate derivatization. | 91.3% for ethinyl estradiol. | thermofisher.comthermofisher.com |

| Water | Chemically Modified Carbon Cryogel | Optimized adsorbent mass, sample pH, elution solvent type and volume. | 82-95% for selected estrogens. | shd-pub.org.rs |

Accelerated Solvent Extraction (ASE) Techniques

Accelerated Solvent Extraction (ASE), also known as pressurized fluid extraction, is a rapid and efficient technique for extracting analytes from solid and semi-solid samples. thermofisher.com It utilizes solvents at elevated temperatures and pressures, which enhances extraction efficiency by increasing analyte solubility and solvent penetration into the sample matrix. thermofisher.com This method significantly reduces extraction time and solvent consumption compared to traditional techniques like Soxhlet or sonication. thermofisher.comscirp.org

While direct applications specifically detailing the extraction of this compound using ASE are less common in readily available literature, the technique's efficacy for a broad range of steroid hormones, including parent estrogens, from complex matrices like soil has been demonstrated. scirp.org In a comparative study, ASE provided the highest average apparent recovery of various steroid hormones from silt loam (81% ± 11%) compared to sonication and Soxhlet methods. scirp.org

The ASE process involves placing the sample in a stainless-steel cell, which is then filled with a solvent and heated and pressurized. lcms.cz The extract is then collected for further clean-up, often by SPE, and analysis. lcms.czrsc.org The optimization of ASE parameters includes selecting the appropriate solvent, temperature, pressure, and extraction time. For instance, in the extraction of various drugs of abuse from biological samples, an extraction time of 12 minutes with 30 mL of solvent was sufficient. lcms.cz Given its success in extracting structurally similar compounds, ASE represents a promising and efficient alternative for the extraction of this compound from solid research matrices like sediment or tissue.

Matrix Effects and Signal Suppression/Enhancement Considerations

Matrix effects, the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS analysis. ijrpr.comresearchgate.net These effects can lead to either signal suppression or enhancement, causing inaccurate quantification. Therefore, evaluating and mitigating matrix effects is a critical step in method development for this compound.

The extent of matrix effects can vary significantly depending on the complexity of the sample matrix. For example, in the analysis of estrogens in wastewater, matrix effects were found to be less than 12%, suggesting that matrix-matched calibration curves were not necessary for those specific samples. researchgate.net However, for more complex matrices like biological fluids or tissues, the effects can be more pronounced. researchgate.net

Several strategies are employed to minimize matrix effects. One common approach is the use of stable isotope-labeled internal standards, such as ethinyl estradiol-d4. psu.eduthermofisher.com These standards co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data analysis. az-biopharm.de

Thorough sample preparation, including efficient SPE clean-up, is also crucial. thermofisher.comthermofisher.com A study using a mixed-mode SPE phase demonstrated exceptionally low matrix effects, with an internal standard normalized matrix factor of 1.03, by effectively removing interfering compounds. thermofisher.com Derivatization can also play a role; while it enhances sensitivity, it can also introduce new potential interferences if excess reagents are not removed. thermofisher.com

The evaluation of matrix effects is typically performed by comparing the response of an analyte in a post-extraction spiked sample to its response in a pure solvent. thermofisher.comaz-biopharm.de The results of such evaluations guide the need for corrective measures, such as the use of matrix-matched calibration standards for quantification. researchgate.net

Electrochemical and Biosensor-Based Detection Systems

Electrochemical methods offer a rapid, cost-effective, and portable alternative to chromatography-based techniques for the detection of electroactive compounds like ethinylestradiol. mdpi.comelectrochemsci.org The presence of a phenolic hydroxyl group in the ethinylestradiol structure makes it susceptible to electrochemical oxidation. abechem.com

Principles of Electrochemical Oxidation/Reduction

The electrochemical detection of ethinylestradiol is based on its oxidation at the surface of an electrode. abechem.com When a potential is applied, the phenolic group loses electrons, generating a measurable current that is proportional to the analyte's concentration. electrochemsci.org This oxidation is typically an irreversible process. abechem.com

Cyclic voltammetry is often used to study the electrochemical behavior of ethinylestradiol. mdpi.comelectrochemsci.org A typical cyclic voltammogram for ethinylestradiol shows an irreversible oxidation peak at a specific potential. abechem.com The pH of the supporting electrolyte solution can influence the peak potential and current, with studies showing that a neutral pH of around 7.0 is often optimal for detection. mdpi.com

Modified Electrode Development for Enhanced Sensitivity

To overcome the relatively poor electrochemical activity of ethinylestradiol on bare electrodes, various modified electrodes have been developed to enhance sensitivity and lower detection limits. abechem.com These modifications aim to increase the electrode's surface area, improve electron transfer kinetics, and promote the accumulation of the analyte at the electrode surface.

Materials used for electrode modification include carbon-based nanomaterials like multi-walled carbon nanotubes (MWCNTs) and graphene, as well as metal phthalocyanines and nanoparticles. mdpi.comconicet.gov.ar For example, a glassy carbon electrode modified with MWCNTs and cobalt phthalocyanine (B1677752) exhibited a linear response for ethinyl estradiol detection in the micromolar range. mdpi.com Another approach involved using a carbon-based screen-printed disposable electrode, which demonstrated that the detection mechanism involves the adsorption of ethinyl estradiol onto the electrode surface. electrochemsci.org

Biosensors represent a further advancement, integrating a biological recognition element with a transducer for highly specific detection. encyclopedia.pubacs.org For estrogenic compounds, this can involve using estrogen receptors or specific antibodies. encyclopedia.pubmdpi.com An electrochemical paper-based immunocapture assay was developed for ethinyl estradiol, using paper microzones modified with silica (B1680970) nanoparticles and specific antibodies to capture the analyte. conicet.gov.ar The captured ethinyl estradiol was then electrochemically detected, achieving a very low limit of detection of 0.1 ng/L. conicet.gov.ar Another biosensor used a laccase enzyme immobilized on a modified electrode to detect phenolic compounds, showing high selectivity for estriol (B74026) but also some response to ethinylestradiol. unesp.br

The table below highlights some of the developed electrochemical sensors for ethinyl estradiol.

| Electrode Type | Modifier | Detection Principle | Limit of Detection (LOD) | Reference |

| Glassy Carbon Electrode | Multi-walled carbon nanotubes (MWCNTs) and Cobalt Phthalocyanine | Direct electrochemical oxidation | 0.09 µmol/L | mdpi.com |

| Carbon-based Screen-Printed Electrode | None (adsorption-based) | Direct electrochemical oxidation | Not specified, but linear range investigated. | electrochemsci.org |

| Paper-based Immunocapture Assay on Screen-Printed Carbon Electrode | Silica nanoparticles, anti-EE2 antibodies, reduced graphene | Immunocapture followed by electrochemical detection | 0.1 ng/L | conicet.gov.ar |

| Laccase-based Biosensor on Glassy Carbon Electrode | Reduced graphene oxide/Sb2O5 hybrid nanomaterial, Laccase enzyme | Enzymatic oxidation | 11 nM (for estriol, with cross-reactivity to EE2) | unesp.br |

| Human Estrogen Receptor α-based Biosensor | Gold electrode, hERα, HRP-E2 conjugate | Competitive binding | 17 pM (for 17β-estradiol) | mdpi.com |

Immunochemical Methods (e.g., Radioimmunoassay, ELISA) and their Specificity

Immunochemical methods, such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), are widely used for the quantification of hormones and their metabolites due to their high sensitivity and specificity. nih.govdrg-diagnostics.deiaea.org These methods are based on the principle of competitive binding between the target analyte and a labeled tracer for a limited number of specific antibody binding sites. antibodies.comavivasysbio.com

In a typical competitive ELISA for ethinylestradiol, microtiter plates are coated with an ethinylestradiol antigen. antibodies.com The sample containing unknown amounts of ethinylestradiol is added along with a biotin-labeled anti-ethinylestradiol antibody. antibodies.com The unlabeled ethinylestradiol in the sample competes with the coated antigen for antibody binding. antibodies.com The amount of bound antibody, which is inversely proportional to the concentration of ethinylestradiol in the sample, is then detected using an enzyme-conjugated avidin (B1170675) and a chromogenic substrate. antibodies.comavivasysbio.com

The specificity of an immunoassay is determined by the cross-reactivity of the antibody with other structurally related compounds. For ethinylestradiol assays, it is crucial to assess cross-reactivity with endogenous estrogens and other synthetic steroids. One study developed a novel ELISA for ethinylestradiol and found that the highest cross-reactivity among naturally occurring compounds was with metabolites conjugated at the 3-position, specifically this compound (37%) and ethinylestradiol-3-glucuronide (17%). nih.gov This indicates that while the assay is primarily for the parent compound, it can also detect its major conjugated metabolites to some extent. Another enzyme immunoassay for ethinyl estradiol minimized interference from synthetic progestogens by pre-extracting the sample with an anti-estrogen serum. nih.gov

Radioimmunoassays (RIAs) operate on a similar competitive principle but use a radiolabeled tracer (e.g., tritium-labeled ethinylestradiol). hep.com.cn While highly sensitive, RIAs involve the handling of radioactive materials. drg-diagnostics.de

The performance of commercially available ELISA kits for ethinylestradiol varies, with detection ranges typically in the pg/mL to ng/mL level. avivasysbio.com For example, one kit has a detection range of 24.69-2,000 pg/mL. avivasysbio.com Another developed chemiluminescence immunoassay reported a very low detection limit of 1.2 ng/L for ethinylestradiol. researchgate.net

The table below summarizes the characteristics of some immunochemical methods for ethinylestradiol.

| Assay Type | Key Feature | Specificity/Cross-Reactivity | Limit of Detection (LOD) | Reference |

| ELISA | Competitive assay with horseradish peroxidase label. | Significant cross-reactivity with lynestrenol (B534155) (8.45%) and norethisterone (8.45%). | 2 pg per assay tube | nih.gov |

| ELISA | Direct competitive assay using a long-chain biotinylated EE2 derivative. | Maximum cross-reactivity with EE2-3-sulfate (37%) and EE2-3-glucuronide (17%). | 14 ng/L | nih.gov |

| Chemiluminescence Immunoassay | Biotinylated estrogen derivatives immobilized on avidin-coated plates. | Not specified in detail for EE2-3S. | 1.2 ng/L | researchgate.net |

| Commercial ELISA Kit | Competitive inhibition enzyme immunoassay. | Specificity data not provided in abstract. | Detection range: 24.69-2,000 pg/mL | avivasysbio.com |

Method Validation Parameters for Research Applications (e.g., LOD, LOQ, Recovery, Precision)

The successful quantification of this compound in research matrices hinges on the use of robust and validated analytical methods. Method validation is a critical process that ensures the reliability, reproducibility, and accuracy of analytical data. Key parameters assessed during validation for research applications include the limit of detection (LOD), limit of quantification (LOQ), recovery, and precision. science.govmst.dk These parameters are particularly crucial for endogenous or trace-level compounds like steroid sulfates, where concentrations can be extremely low and matrix interferences significant. mst.dknih.gov

Advanced analytical techniques, predominantly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are favored for their high sensitivity and specificity in analyzing estrogens and their metabolites. nih.govmdpi.com For this compound specifically, quantification often involves a hydrolysis step to convert it back to its parent compound, ethinylestradiol (EE), which is then detected by LC-MS/MS. Derivatization, for instance with dansyl chloride, is another common strategy employed to enhance the ionization efficiency and, consequently, the sensitivity of detection for both the parent compound and its metabolites. lcms.czuliege.bethermofisher.com

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is defined as the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. bio-rad.com For this compound, optimizing mass spectrometry parameters, such as using electrospray ionization in negative mode, is a key strategy to improve detection limits in complex biological samples. Research indicates that for methods involving hydrolysis of this compound to ethinylestradiol followed by LC-MS/MS analysis, a limit of detection (LOD) of 0.05 ng/mL has been achieved. Further optimization of direct mass spectrometry methods aims for a limit of quantification (LOQ) of ≤ 0.1 ng/mL.

For context, the validation parameters for the parent compound, ethinylestradiol, and a structurally related steroid sulfate, estrone-3-sulfate, provide insight into the performance of analytical methods for this class of compounds.

| Parameter | Value | Method | Matrix Context | Source(s) |

| LOD | 0.05 ng/mL | LC-MS/MS (post-hydrolysis) | General | |

| LOQ | ≤ 0.1 ng/mL | Optimized LC-MS/MS | Biological Samples |

| Matrix | Method | LOD | LOQ | Source(s) |

| Rat Plasma | RP-HPLC | 0.121 µg/mL | 0.282 µg/mL | nih.gov |

| Tablets | RP-HPLC | 0.03 µg/mL | 0.09 µg/mL | researchgate.net |

| Human Plasma | LC-MS/MS | - | 4.00 pg/mL | semanticscholar.org |

| Low-Quality Water | HPLC-UV | 0.08 ng/mL | 0.28 ng/mL | semanticscholar.org |

| Matrix | Method | LLOQ | Precision (RSD) | Accuracy (Bias) | Source(s) |

| Mare & Bison Serum | LC-MS | 0.5 ng/mL | <15% | <15% | uliege.benih.gov |

LLOQ (Lower Limit of Quantification) is conceptually equivalent to LOQ.

Recovery

Recovery refers to the efficiency of the entire analytical process, measuring the proportion of the analyte of interest that is successfully extracted and detected from the sample matrix. It is a critical indicator of the method's accuracy, especially in complex matrices like sewage, sludge, or biological fluids where matrix effects can lead to ion suppression or enhancement in LC-MS analysis. mst.dkresearchgate.net For estrogen sulfates, recovery rates can be highly dependent on the sample matrix. For example, in a study on various aqueous matrices, the recovery of estrone-3-sulfate was 62-89% in sewage influent, while it was between 82-100% in drinking water. researchgate.net Similarly, a method for analyzing 18 androgens and progestogens in environmental waters reported recoveries between 70–104%. nih.gov For the parent compound ethinylestradiol, recovery rates of 84.6% to 103.52% have been achieved in low-quality water samples using HPLC-UV. semanticscholar.org In rat plasma, analyte recoveries for ethinylestradiol stayed within 95%. nih.gov

Precision

Precision measures the degree of agreement among a series of individual measurements when the analytical procedure is applied repeatedly to multiple samples. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). uliege.beresearchgate.net A high degree of precision indicates that the method is reproducible. Validation guidelines often require the RSD to be less than 15% for most concentration levels, and not more than 20% at the LLOQ. semanticscholar.org For instance, a validated LC-MS method for estrone-3-sulfate in serum achieved a precision (RSD) of less than 15%. uliege.benih.gov An RP-HPLC method for ethinylestradiol reported an RSD of less than 5%, and a method for levonorgestrel (B1675169) and ethinylestradiol in tablets showed coefficients of variation of 1.92% for EE. nih.govresearchgate.net This demonstrates that with careful optimization, high precision can be achieved for the analysis of synthetic estrogens and their related compounds.

Molecular and Cellular Mechanisms of Action of Ethinylestradiol 3 Sulfate

Estrogen Receptor Binding Dynamics and Affinity of Ethinylestradiol-3-sulfate

This compound is a sulfated conjugate of the potent synthetic estrogen, ethinylestradiol. Its pharmacokinetic profile indicates that it undergoes conversion to the active, unconjugated form, ethinylestradiol, to exert its biological effects nih.gov. Therefore, the molecular and cellular mechanisms of action are primarily understood through the study of ethinylestradiol. The binding dynamics of ethinylestradiol to estrogen receptors (ERs) are characterized by high affinity and a distinct profile compared to endogenous estrogens like estradiol (B170435).

Interaction with Estrogen Receptor Alpha (ERα) and Beta (ERβ)

Ethinylestradiol binds to and activates both major isoforms of the estrogen receptor, ERα and ERβ wikipedia.org. However, its affinity for these two receptors is not identical. Research indicates that ethinylestradiol demonstrates a preferential binding to ERα. One study found that ethinylestradiol had an affinity for ERα that was 233% that of estradiol, while its affinity for ERβ was significantly lower, at 38% that of estradiol wikipedia.org. Another study reported that ethinylestradiol possessed 194% and 151% of the affinity of estradiol for ERα and ERβ, respectively wikipedia.org. This differential binding suggests that the physiological effects of ethinylestradiol may be mediated by a distinct pattern of ERα and ERβ activation compared to endogenous estradiol.

Comparative Binding Profiles with Other Estrogens and Conjugates

When compared to the primary endogenous estrogen, 17β-estradiol, ethinylestradiol consistently demonstrates a higher binding affinity for the estrogen receptor, particularly ERα wikipedia.orgnih.govresearchgate.net. In a comprehensive study of 188 natural and xenochemicals, ethinylestradiol was one of the few synthetic estrogens that exhibited a greater affinity for the ER than estradiol itself researchgate.net. This high affinity is a key factor in its high potency nih.gov. In contrast, other estrogens like estetrol (B1671307) (E4) have a lower binding affinity for ERs than estradiol nih.gov. The sulfated conjugate, this compound, is part of a metabolic pathway, and while it circulates, its primary role is as a precursor that is converted to the highly active ethinylestradiol nih.gov.

Table 1: Comparative Estrogen Receptor (ER) Binding Affinity of Ethinylestradiol vs. Estradiol

| Compound | Receptor Subtype | Relative Binding Affinity (Estradiol = 100%) | Source(s) |

|---|---|---|---|

| Ethinylestradiol | ERα | 233% | wikipedia.org |

| ERβ | 38% | wikipedia.org | |

| Ethinylestradiol | ERα | 194% | wikipedia.org |

| ERβ | 151% | wikipedia.org | |

| Ethinylestradiol | ER (General) | >100% | researchgate.net |

Intracellular Signaling Cascades Triggered by this compound

Following its conversion to ethinylestradiol, the compound triggers a cascade of intracellular signaling events by binding to various forms of estrogen receptors. These signaling pathways can be broadly categorized as non-genomic, initiating rapid cellular responses, and genomic, which involve longer-term changes in gene expression.

Non-Genomic Receptor Signaling (e.g., mER, GPER)

Ethinylestradiol is a potent agonist of the G protein-coupled estrogen receptor (GPER), a membrane-associated estrogen receptor that mediates rapid, non-genomic estrogenic effects wikipedia.orgnih.gov. Activation of GPER by estrogens can stimulate cAMP production, calcium mobilization, and the activation of cellular kinases like c-Src nih.gov. This GPER-mediated signaling is distinct from the classical nuclear ER pathways and contributes to the rapid physiological responses observed with estrogen administration nih.gov. These rapid signaling events initiated at the plasma membrane can influence a variety of cellular processes, including proliferation and motility nih.govnih.gov.

Activation of Kinase Pathways (e.g., MAPK, PI3K/Akt)

The binding of estrogens to their receptors, including those at the cell membrane, leads to the rapid activation of key intracellular kinase pathways, such as the mitogen-activated protein kinase (MAPK/ERK) and phosphatidylinositol-3-kinase (PI3K)/Akt pathways nih.govnih.gov. These pathways are crucial for mediating many of the neuroprotective and proliferative effects of estrogens nih.govmolbiolcell.orgplos.org.

Estrogen receptor activation can lead to the formation of a signaling complex that includes the PI3K regulatory subunit, which in turn activates Akt nih.govahajournals.org. Studies have shown that 17β-estradiol can induce a rapid and biphasic phosphorylation (activation) of Akt molbiolcell.org. This activation of the PI3K/Akt pathway is implicated in cell cycle progression and is a critical component of estrogen-mediated cell survival nih.govmolbiolcell.orgplos.org. There is also significant cross-talk between pathways, as evidence suggests that PI3K inhibition can block the activation of the MAPK/ERK pathway, indicating a unified signaling mechanism for rapid estrogen action nih.govahajournals.org.

Regulation of Nitric Oxide Production and Endothelial Function

Ethinylestradiol has complex effects on the vascular endothelium, particularly concerning the production and bioavailability of nitric oxide (NO), a key molecule in regulating vascular tone and health nih.govoup.com. Studies in bovine aortic endothelial cells have shown that long-term treatment with ethinylestradiol increases the bioactivity of NO pnas.orgnih.govpnas.org. Interestingly, this effect was not due to an increase in the expression of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO pnas.org. Instead, ethinylestradiol was found to decrease the production of superoxide (B77818) anions pnas.org. By reducing superoxide levels, ethinylestradiol prevents the degradation of NO, thereby increasing its bioavailability and enhancing its biological activity pnas.orgnih.gov. This antioxidant effect appears to be receptor-mediated nih.gov.

However, other research in human endothelial cells suggests that ethinylestradiol, unlike estradiol, does not increase NO production nih.gov. Furthermore, some studies indicate that ethinylestradiol can enhance eNOS protein and mRNA abundance through increased gene transcription, an effect that is dependent on estrogen receptors oup.com. These differing findings suggest that the effects of ethinylestradiol on endothelial function and NO production may be dependent on the specific cellular context, treatment duration, and experimental model.

Transcriptional Regulation and Gene Expression Modulation

Cross-Talk with Other Nuclear Receptors and Transcription Factors

Beyond the classical ERE-mediated pathway, estrogen receptors can modulate gene expression through "tethering" mechanisms, where the ER does not directly bind to DNA but interacts with other DNA-bound transcription factors. This cross-talk allows for a broader range of genomic responses to estrogens. Two key transcription factors involved in this cross-talk are Activator Protein-1 (AP-1) and Specificity Protein-1 (Sp-1). nih.govnih.gov

The interaction between ER and AP-1 can lead to either activation or repression of gene expression, depending on the cellular context and the specific composition of the AP-1 complex (comprised of Jun and Fos proteins). nih.gov Similarly, ER can interact with Sp-1, which binds to GC-rich regions in the promoters of various genes, to regulate their transcription. nih.gov

Specific studies detailing the cross-talk between this compound and other nuclear receptors or transcription factors like AP-1 and Sp-1 are limited. However, the known ability of its parent compound, ethinylestradiol, to engage in these pathways suggests that any EE-3-S converted to EE within target tissues could indirectly influence these signaling cascades.

Impact on Cell Proliferation and Differentiation in in vitro Models

The influence of estrogens on cell proliferation and differentiation is a cornerstone of their physiological and pathological effects. In vitro models provide a controlled environment to dissect these cellular responses.

Studies investigating the direct effects of this compound on cell proliferation and differentiation are not widely available. Most of the existing research has been conducted using its parent compound, ethinylestradiol. For instance, ethinylestradiol has been shown to elicit a significant increase in the proliferation rate of human breast cancer cell lines, such as MCF-7 and HCC1500. nih.govnih.govresearchgate.net